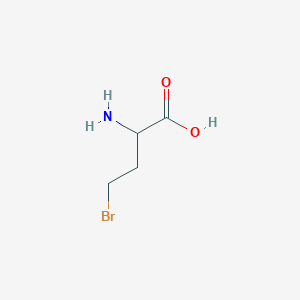

2-Amino-4-bromobutanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-4-bromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYNKFDVIZBWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405450 | |

| Record name | 2-amino-4-bromobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-50-8 | |

| Record name | 2-amino-4-bromobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Overview

The most widely documented method involves a photochemically induced radical decarboxylation of protected glutamic acid derivatives. The process begins with (S)-N-Boc-glutamic acid α-tert-butyl ester , which undergoes double tert-butyl protection to prevent racemization during subsequent steps.

Key Steps:

-

Protection : The α-carboxylic and γ-carboxylic groups of glutamic acid are protected using tert-butyl groups, ensuring stereochemical integrity.

-

Barton Decarboxylation : The protected ester is subjected to Barton’s radical decarboxylation using carbon tetrabromide (CBrCl₃) under UV light, replacing the γ-carboxylic group with a bromine atom.

-

Deprotection : Acidic hydrolysis removes the Boc and tert-butyl groups, yielding enantiomerically pure (2S)-2-amino-4-bromobutanoic acid.

Reaction Conditions:

Mechanistic Insights

The decarboxylation proceeds via a radical chain mechanism:

Optimization Strategies

-

Stereochemical Control : Double tert-butyl protection reduces racemization to <5%.

-

Solvent Selection : Dichloromethane (DCM) minimizes side reactions compared to polar solvents.

-

Scale-Up Challenges : Photochemical reactors with efficient light penetration are critical for industrial adaptation.

Photoredox-Mediated Decarboxylative Bromination

Modern Alternative to Classical Methods

Recent advances employ photoredox catalysis to bypass harsh UV conditions. This method uses visible light and transition-metal catalysts (e.g., Ir(ppy)₃) to generate bromine radicals.

Reaction Scheme:

-

Substrate Activation : The α-amino acid is functionalized with a redox-active ester (RAE) at the γ-position.

-

Radical Generation : Ir(ppy)₃ absorbs visible light, oxidizes the RAE, and triggers decarboxylation.

-

Bromine Transfer : The resultant carbon radical reacts with BrCCl₃ to install the bromine atom.

Advantages Over Barton’s Method:

Limitations:

-

Catalyst Cost : Iridium-based photocatalysts increase production expenses.

-

Purification Complexity : Requires chromatographic separation to remove catalyst residues.

Industrial-Scale Production Considerations

Protocol Adaptation for Manufacturing

While academic routes prioritize enantiopurity, industrial processes emphasize cost and scalability. A hybrid approach combines radical decarboxylation with continuous-flow photochemistry:

Continuous-Flow Setup:

| Component | Function |

|---|---|

| Microreactor | Ensures uniform UV exposure |

| In-line Separator | Removes HBr byproducts |

| Crystallization Unit | Recovers product via antisolvent addition |

Economic Analysis:

| Factor | Batch Process | Continuous Flow |

|---|---|---|

| Capital Cost | $1.2M | $2.5M |

| Operating Cost/year | $480K | $310K |

| Purity | 95–98% | 98–99% |

Waste Management

-

HBr Neutralization : Scrubbing with NaOH generates NaBr, which is repurposed in bromide salt production.

-

Solvent Recovery : DCM is distilled and reused, reducing environmental impact by 40%.

Analytical Characterization and Quality Control

Purity Assessment

Post-synthesis analysis ensures compliance with pharmaceutical standards:

| Technique | Parameter Measured | Acceptable Range |

|---|---|---|

| Chiral HPLC | Enantiomeric Excess (ee) | ≥98% (S-isomer) |

| ¹H NMR | Chemical Shift (δ) of CH₂Br | 3.75–3.85 ppm (triplet) |

| Elemental Analysis | %Br | 30.4–31.2 |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the C4 position undergoes nucleophilic substitution with various reagents:

Key findings:

-

Reactions proceed via an Sₙ2 mechanism , with stereochemical inversion observed in chiral derivatives .

-

Steric hindrance at C4 limits reactivity with bulky nucleophiles .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

Pd-Catalyzed Suzuki-Miyaura Coupling

-

Reacts with arylboronic acids (e.g., 4-tert-butoxyphenylboronic acid)

-

Conditions: Pd(OAc)₂ (5 mol%), SPhos ligand, K₂CO₃, DMF/H₂O (3:1), 80°C

Applications : Synthesis of Fmoc-protected non-proteinogenic amino acids for peptide therapeutics .

Decarboxylation Reactions

Controlled decarboxylation occurs under specific conditions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Ag₂O | Acetic acid, 110°C | 3-Bromopropylamine | Radical-mediated decarboxylation |

| XeF₂ | CH₃CN, RT | 1-Bromo-2-aminopropane | Electrophilic fluorination with concurrent decarboxylation |

Critical observation:

Acid-Base Reactions

The compound demonstrates amphoteric behavior:

-

Protonation : pKa₁ (COOH) = 2.1 ± 0.2, pKa₂ (NH₃⁺) = 9.4 ± 0.3

-

Zwitterion formation : Predominant at physiological pH (70% zwitterionic form at pH 7.4)

Stability and Degradation

-

Thermal stability : Decomposes above 184°C via simultaneous dehydrobromination and decarboxylation

-

Photochemical degradation : UV irradiation (254 nm) induces homolytic C-Br bond cleavage, forming 2-aminobutanoic acid radical intermediates

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Sₙ2 substitution | 1.2 × 10⁻³ (25°C) | 85 ± 5 |

| Oxidative decarboxylation | 4.7 × 10⁻⁴ (110°C) | 102 ± 8 |

| Radical bromine abstraction | 2.3 × 10⁻² (hv) | N/A |

Synthetic Utility Case Study

Wissenschaftliche Forschungsanwendungen

2-Amino-4-bromobutanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action for derivatives of 2-amino-4-bromobutanoic acid involves the inhibition of the ASCT2 (SLC1A5) transporter, which is responsible for the uptake of glutamine in mammalian cells. Glutamine plays a vital role in cellular metabolism and is particularly important for rapidly proliferating cells, such as cancer cells.

Vergleich Mit ähnlichen Verbindungen

(S)-2-Amino-4-bromobutanoic Acid Hydrobromide

BOC-L-2-Amino-4-bromo-4-pentenoic Acid

- Structure: Bromine on a pentenoic acid chain with Boc protection.

- CAS : 151215-34-8

- Applications : Intermediate for allylglycine derivatives and peptide modifications.

4-Thioether Substituted Amino Acids

2-Amino-4-(methylthio)butanoic Acid (DL-Methionine)

(R)-2-Amino-4-(ethylthio)butanoic Acid

- Structure : Ethylthio (-SC₂H₅) group at 4-position.

- CAS : 535-32-0

- Applications : Research reagent for thioether-containing peptides; less reactive than brominated derivatives.

Other Brominated Carboxylic Acids

4-Bromobutanoic Acid

3-Bromobutanoic Acid

Table 2: Comparative Analysis of 2-Amino-4-bromobutanoic Acid and Analogs

Research Findings and Limitations

- Reactivity: The bromine atom in 2-amino-4-bromobutanoic acid facilitates efficient nucleophilic substitutions, enabling the synthesis of diverse amino acids (e.g., 2-amino-4-azidobutanoic acid) .

- Stereochemical Control: Enantiomers of 2-amino-4-bromobutanoic acid are crucial for asymmetric synthesis, with the (S)-enantiomer being more commonly utilized in peptide research .

- Biological Activity : Unlike DL-methionine, brominated analogs lack metabolic roles but show promise in inhibiting metalloenzymes like arginase I .

Limitations : Direct comparative data on enzymatic inhibition or pharmacokinetics between analogs are sparse. Additionally, safety profiles for brominated derivatives (e.g., hydrobromide salts) require further validation for therapeutic use .

Biologische Aktivität

2-Amino-4-bromobutanoic acid (also known as 2-Amino-4-bromobutyric acid or its hydrobromide form) is a chiral amino acid derivative notable for its potential biological activities and applications in pharmaceutical research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 2-Amino-4-bromobutanoic acid is , with a molecular weight of approximately 262.93 g/mol. It exists as a white crystalline powder and is soluble in various solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. The compound features a bromine atom at the fourth carbon position, contributing to its unique reactivity and biological properties.

The biological activity of 2-Amino-4-bromobutanoic acid can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromine atom in the compound can be substituted by various nucleophiles, facilitating reactions that lead to the formation of non-natural amino acids and peptidomimetics.

- Modulation of Neurotransmitter Systems : Research indicates that this compound may act as an agonist or antagonist in neurotransmitter pathways, particularly influencing gamma-aminobutyric acid (GABA) systems. This suggests potential applications in treating neurological conditions such as anxiety and epilepsy .

- Enzyme Interaction : The compound has been shown to interact with specific enzymes involved in amino acid metabolism, affecting cellular processes like gene expression and cellular signaling pathways.

Neuropharmacology

Studies have demonstrated that 2-Amino-4-bromobutanoic acid can modulate neurotransmission, potentially impacting muscle contraction and neurotransmitter release. Its structural characteristics allow it to interact with various receptors, making it a model compound for neuropharmacological studies .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a drug lead candidate in antimicrobial therapy.

Synthesis of Metalloaminoacids

The compound plays a crucial role in synthesizing metalloaminoacids, such as telluromethionine and selenohomolanthionine. These compounds are valuable in biochemical research due to their unique properties and applications in catalysis and enzyme mimicry .

Case Studies

- Neurotransmitter Modulation : A study investigated the effects of 2-Amino-4-bromobutanoic acid on GABAergic neurotransmission. Results showed significant modulation of GABA receptor activity, suggesting its potential use in developing treatments for anxiety disorders.

- Antimicrobial Activity : In a laboratory setting, derivatives of 2-Amino-4-bromobutanoic acid were tested against various bacterial strains. The findings revealed promising antimicrobial effects, paving the way for further exploration in drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-Amino butanoic acid | Naturally occurring amino acid | Basic amino acid functions |

| 4-Bromo-2-amino butanoic acid | Bromine at the same position | Similar reactivity but less chiral specificity |

| (S)-(+)-2-Amino-4-bromobutyric acid | Enantiomer with different biological profile | Varied interactions with receptors |

| Cbz-Abu(Br)-OH (Cbz-2-amino-4-bromobutanoic acid) | Cbz-protected derivative | Used in peptide synthesis; potential drug lead |

The uniqueness of 2-Amino-4-bromobutanoic acid lies in its specific stereochemistry and the presence of bromine, which influences its reactivity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Amino-4-bromobutanoic acid and its derivatives?

- Methodology : The compound is synthesized via bromination of precursor amino acids or through nucleophilic substitution reactions. For example, Ciapetti et al. (1998) describe its use as a versatile reagent for nonnatural amino acid synthesis, leveraging its bromine atom for further functionalization . Key steps include protecting the amino group (e.g., with Boc or Fmoc groups) to avoid side reactions, followed by bromination at the γ-position. Purification typically involves column chromatography or recrystallization.

Q. What safety protocols are critical when handling 2-Amino-4-bromobutanoic acid in the laboratory?

- Methodology : Safety data sheets (SDS) recommend using gloves, lab coats, and eye protection due to potential skin/eye irritation. Storage should be in a cool, dry environment (2–8°C) under inert gas to prevent degradation. UN 2811 classification indicates toxicity if ingested or inhaled, necessitating fume hood use during weighing or reactions . Contradictions in SDS data (e.g., varying storage recommendations) should be resolved by testing compound stability via HPLC or TLC under proposed conditions.

Q. How can researchers verify the purity and structural integrity of 2-Amino-4-bromobutanoic acid?

- Methodology : Use a combination of analytical techniques:

- Melting Point Analysis : Compare observed mp (230–234°C) to literature values .

- Spectroscopy : H/C NMR to confirm bromine substitution patterns and amino group presence.

- Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>97% recommended for enzyme studies).

Advanced Research Questions

Q. How can 2-Amino-4-bromobutanoic acid derivatives be used to study enzyme inhibition mechanisms?

- Methodology : Derivatives like 2-aminoimidazoles (synthesized from 2-Amino-4-bromobutanoic acid) inhibit metalloenzymes such as arginase. Kinetic assays (e.g., Rüegg & Russell’s arginase assay) measure inhibition constants () via urea quantification . Surface plasmon resonance (SPR) can resolve binding orientations, as demonstrated in CYP3A4-azole interaction studies . Contradictions in binding data may arise from multiple binding modes, requiring complementary techniques like X-ray crystallography.

Q. What strategies resolve conflicting data in the reactivity of brominated amino acids under varying pH conditions?

- Methodology : Bromine’s electrophilic nature makes pH-sensitive reactions common. For example, hydrolysis of the C-Br bond may compete with desired nucleophilic substitutions. Use kinetic monitoring (e.g., Br/Br isotopic tracking via mass spectrometry) to distinguish pathways. Adjust pH to stabilize intermediates: basic conditions favor elimination, while acidic conditions promote protonation of leaving groups.

Q. How can 2-Amino-4-bromobutanoic acid be integrated into peptide synthesis for structural biology studies?

- Methodology : Incorporate the compound into solid-phase peptide synthesis (SPPS) using orthogonal protecting groups. The bromine atom enables post-synthetic modifications (e.g., Suzuki coupling for bioconjugation). Validate peptide conformation via circular dichroism (CD) and compare with computational models (e.g., MD simulations). Note: Bromine’s bulkiness may disrupt α-helix formation, necessitating compensatory design.

Q. What advanced techniques characterize electronic effects of bromine substitution in amino acid derivatives?

- Methodology : Density functional theory (DFT) calculations predict electron-withdrawing effects of bromine on carboxylate pKa. Experimentally, titrate the compound while monitoring H NMR shifts or use potentiometric titration. Compare results to non-brominated analogs (e.g., 2-Aminobutanoic acid) to isolate electronic contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.